3H-benzo[e]benzimidazol-2-ylmethanol
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Overview
Description
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphtho[1,2-d]imidazole-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
(1H-Naphtho[1,2-d]imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs .
Properties
CAS No. |
4248-59-3 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3H-benzo[e]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14) |
InChI Key |
CRWQKDHYIRALAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO |
solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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